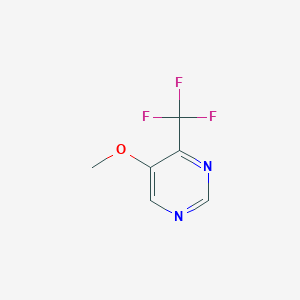
5-Methoxy-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound characterized by the presence of a methoxy group at the 5th position and a trifluoromethyl group at the 4th position on a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4-(trifluoromethyl)pyrimidine typically involves the introduction of the trifluoromethyl group and the methoxy group onto the pyrimidine ring. One common method is the reaction of 4-chloro-5-methoxypyrimidine with trifluoromethylating agents under specific conditions. For instance, the use of trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) can facilitate the substitution reaction .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxy-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like trifluoromethyl iodide (CF3I) and bases such as cesium carbonate (Cs2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups replacing the methoxy or trifluoromethyl groups .
Applications De Recherche Scientifique
5-Methoxy-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 5-Methoxy-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The methoxy group can also participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 4-Methoxy-5-trifluoromethylpyrimidine
- 5-Methoxy-4-chloropyrimidine
- 4-Trifluoromethyl-5-chloropyrimidine
Comparison: Compared to similar compounds, 5-Methoxy-4-(trifluoromethyl)pyrimidine is unique due to the presence of both the methoxy and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can enhance its biological activity and specificity .
Propriétés
Formule moléculaire |
C6H5F3N2O |
|---|---|
Poids moléculaire |
178.11 g/mol |
Nom IUPAC |
5-methoxy-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H5F3N2O/c1-12-4-2-10-3-11-5(4)6(7,8)9/h2-3H,1H3 |
Clé InChI |
AQCSOBDGUDOHSF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=CN=C1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine 2,2,2-trifluoroacetate](/img/structure/B13664293.png)

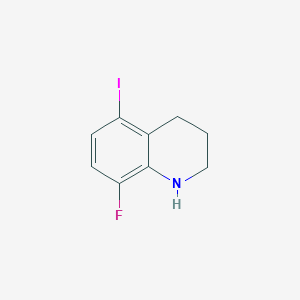

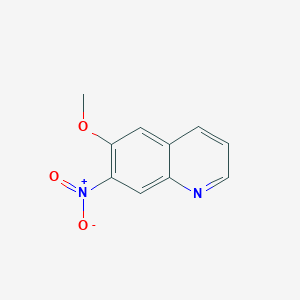
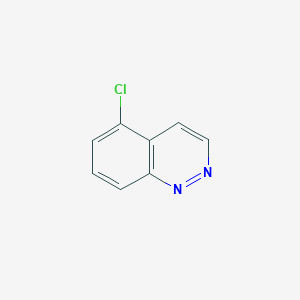
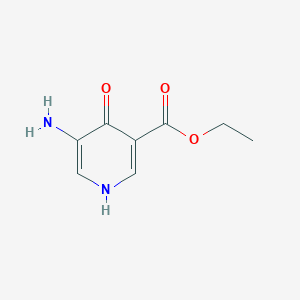

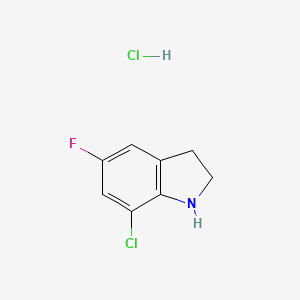
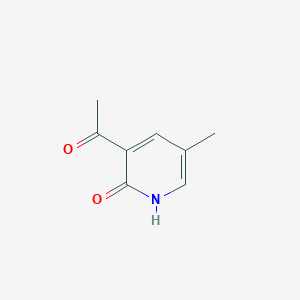


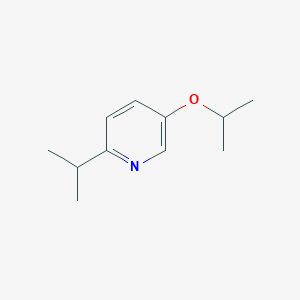
![1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene](/img/structure/B13664388.png)
